

## "Ionizable Lipid 4 discovery and development"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Ionizable Lipid 4 |           |
| Cat. No.:            | B15573682         | Get Quote |

An In-depth Technical Guide to the Discovery and Development of the Ionizable Lipid SM-102

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the development of effective delivery systems, among which lipid nanoparticles (LNPs) have emerged as the frontrunners. A critical component of these LNPs is the ionizable lipid, a molecule ingeniously designed to navigate the biological barriers to intracellular delivery. This technical guide focuses on SM-102, a well-characterized and clinically significant ionizable lipid, famously utilized in the Moderna COVID-19 mRNA vaccine.[1][2] While the prompt specified "Ionizable Lipid 4," this term did not correspond to a specific, publicly documented lipid. Therefore, SM-102 has been selected as a representative and thoroughly documented subject for this in-depth guide.

SM-102 is a synthetic amino lipid that is central to the efficacy of mRNA-LNP formulations.[2] Its structure features a tertiary amine headgroup and a branched tail connected by ester bonds. [1][3] A key characteristic of SM-102 is its pH-dependent charge. At a physiological pH of 7.4, it remains largely neutral, minimizing non-specific interactions with anionic cell membranes and blood components.[1] However, in the acidic environment of an endosome, the tertiary amine becomes protonated, conferring a positive charge to the lipid.[1] This charge reversal is pivotal for the endosomal escape of the mRNA payload.

## **Discovery and Development**



The development of ionizable lipids like SM-102 has been a cornerstone of advancing mRNA therapeutics. These lipids are engineered to overcome the challenge of delivering large, negatively charged mRNA molecules across the cell membrane. The preparation of SM-102 was first detailed in a 2017 patent application by Moderna, highlighting its role in lipid nanoparticle formulations for mRNA delivery.[2] The design of SM-102, with its specific pKa and biodegradable ester linkages, reflects a rational approach to creating a delivery vehicle that is both effective and well-tolerated.[1]

## Quantitative Data on SM-102 Lipid Nanoparticles

The physicochemical properties of LNPs formulated with SM-102 are critical to their in vivo performance. The following table summarizes key quantitative data for a typical SM-102 LNP formulation.

| Parameter                                               | Value          | Reference |
|---------------------------------------------------------|----------------|-----------|
| Ionizable Lipid                                         | SM-102         | [1][2]    |
| Molar Ratio (SM-<br>102:DSPC:Cholesterol:PEG-<br>Lipid) | 50:10:38.5:1.5 | [4][5][6] |
| рКа                                                     | ~6.7           | [7]       |
| Particle Size (Diameter)                                | ~75-100 nm     | [8][9]    |
| Polydispersity Index (PDI)                              | < 0.2          | [9]       |
| mRNA Encapsulation<br>Efficiency                        | > 90-95%       | [8][9]    |
| N/P Ratio (Nitrogen in lipid to Phosphate in mRNA)      | Typically 6:1  | [4]       |

# Experimental Protocols Synthesis of SM-102

The synthesis of SM-102 involves a multi-step chemical process, with the final step being an alkylation reaction.[2] A generalized synthetic route is depicted below.[1][3]



#### Diagram of SM-102 Synthesis Pathway



Click to download full resolution via product page

Caption: Generalized synthetic pathway for SM-102.

#### Methodology:

- Reactant Preparation: The synthesis begins with the preparation of a secondary amine and a lipid bromo ester.
- Alkylation: The secondary amine is reacted with the lipid bromo ester in a suitable solvent.
   This alkylation step forms the tertiary amine headgroup and links the lipid tails.
- Purification: The crude product is purified using chromatographic techniques to yield pure SM-102.

# Formulation of SM-102 Lipid Nanoparticles (Microfluidic Method)

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.



#### Diagram of LNP Formulation Workflow



Click to download full resolution via product page

Caption: Workflow for mRNA-LNP formulation via microfluidics.

#### Methodology:

- Preparation of Lipid Stock Solution (Organic Phase):
  - Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[4][5][6]
  - Ensure all lipids are fully dissolved. Gentle heating may be necessary.[4]



- Preparation of mRNA Solution (Aqueous Phase):
  - Dissolve the mRNA in an acidic aqueous buffer, such as 10-50 mM citrate buffer at pH 4.0.
     [4]
- Microfluidic Mixing:
  - Set up a microfluidic mixing device.
  - Load the lipid solution and the mRNA solution into separate syringes.
  - Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
- Downstream Processing:
  - The resulting LNP solution is typically dialyzed against a neutral buffer like PBS (pH 7.4) to remove the ethanol and raise the pH.[5]
  - The dialyzed LNPs are then sterile-filtered through a 0.2 μm filter.[5]
  - The final LNP formulation is stored at 4°C.[5]

### Characterization of SM-102 LNPs

- a. Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the LNP formulation in a suitable buffer (e.g., PBS) and measure the particle size distribution and PDI using a DLS instrument.
- b. mRNA Encapsulation Efficiency:
- Method: RiboGreen Assay.[9]
- Procedure:



- Measure the total mRNA concentration by disrupting the LNPs with a surfactant (e.g., Triton X-100) and then adding the RiboGreen reagent.
- Measure the amount of unencapsulated mRNA in the LNP sample without the surfactant.
- Calculate the encapsulation efficiency as: ((Total mRNA Unencapsulated mRNA) / Total mRNA) \* 100%.

## **Mechanism of Action: Endosomal Escape**

The ability of SM-102 LNPs to facilitate the release of their mRNA cargo into the cytoplasm is a key determinant of their therapeutic efficacy. This process, known as endosomal escape, is triggered by the acidic environment of the endosome.

Diagram of Endosomal Escape Pathway





Click to download full resolution via product page

Caption: Proposed mechanism of SM-102 LNP endosomal escape.

Description of the Pathway:



- Cellular Uptake: LNPs are taken up by cells through endocytosis.[7]
- Endosomal Acidification: As the endosome matures from an early to a late endosome, its internal pH drops.[10]
- Protonation of SM-102: In the acidic environment of the endosome, the tertiary amine of SM-102 becomes protonated, leading to an overall positive charge on the ionizable lipids.[1][7]
   [10]
- Interaction with Endosomal Membrane: The positively charged LNPs can then interact with the negatively charged lipids of the inner endosomal membrane.[10]
- Phase Transition and Membrane Fusion: This interaction is thought to induce a structural
  rearrangement of the LNP, possibly forming cone-shaped ion pairs that drive a transition
  from a bilayer to an inverted hexagonal phase.[1] This non-bilayer structure promotes the
  fusion of the LNP with the endosomal membrane, leading to the release of the mRNA cargo
  into the cytoplasm.[1][10]

### Conclusion

SM-102 is a prime example of the successful rational design of an ionizable lipid for mRNA delivery. Its pH-responsive nature, combined with a well-defined formulation, results in lipid nanoparticles that can effectively encapsulate, protect, and deliver mRNA into the cytoplasm of target cells. The detailed understanding of its synthesis, formulation, and mechanism of action, as outlined in this guide, is crucial for the continued development and optimization of LNP-based nucleic acid therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is SM-102? | BroadPharm [broadpharm.com]
- 2. SM-102 Wikipedia [en.wikipedia.org]



- 3. bocsci.com [bocsci.com]
- 4. insidetx.com [insidetx.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Ionizable Lipid 4 discovery and development"].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573682#ionizable-lipid-4-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com